molecular formula C20H20N4O3 B6192357 2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1332129-04-0

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6192357
CAS No.: 1332129-04-0
M. Wt: 364.4
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Description

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid is a synthetic compound often explored in medicinal chemistry due to its potential biological activities. This compound combines pyrrolopyrazole and pyridine moieties, offering unique structural characteristics that make it valuable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general method involves the condensation of a suitably substituted pyrrolopyrazole with a 3-methylphenyl derivative, followed by functionalization to introduce the hydroxyethyl and carboxylic acid groups. Specific steps may include:

  • Synthesis of the pyrrolopyrazole core.

  • Coupling with 3-methylphenyl derivatives.

  • Introduction of the hydroxyethyl and carboxylic acid groups through targeted reactions.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, utilizing continuous flow reactions and optimized conditions to maximize yield and purity. Catalysis, temperature control, and solvent optimization are key factors in ensuring efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or acids.

  • Reduction: Reduction of the carboxylic acid can yield corresponding alcohols.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride for reductions.

  • Electrophilic reagents such as halogens for substitution reactions.

Major Products:

  • Oxidation of the hydroxyethyl group may produce aldehydes or further to carboxylic acids.

  • Reduction of the carboxylic acid might yield alcohols.

  • Substitution reactions on the aromatic rings can lead to various substituted derivatives.

Scientific Research Applications

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid has diverse applications:

  • Chemistry: As a building block in the synthesis of more complex molecules.

  • Biology: Potential as a probe in studying enzyme interactions due to its unique structure.

  • Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: May be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

Comparison and Uniqueness:

  • Structural Uniqueness: The combination of pyrrolopyrazole and pyridine moieties is relatively unique, providing specific binding characteristics.

  • Similar Compounds: Other pyrrolopyrazole or pyridine derivatives, like pyrrolopyridines or pyrazolyl-pyridines, share some structural features but differ in specific functional groups and biological activity profiles.

Comparison with Similar Compounds

  • Pyrrolopyridines

  • Pyrazolyl-pyridines

  • Phenylpyridines

Properties

CAS No.

1332129-04-0

Molecular Formula

C20H20N4O3

Molecular Weight

364.4

Purity

95

Origin of Product

United States

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